REACTION_CXSMILES
|
C([O-])([O-])=O.[K+].[K+].Br[C:8]1[CH:9]=[N:10][C:11]([N:14]2[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:16][CH2:15]2)=[N:12][CH:13]=1.B1([CH2:36][C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)C2CCCC1CCC2>C1COCC1.O.C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:36]([C:8]1[CH:9]=[N:10][C:11]([N:14]2[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:16][CH2:15]2)=[N:12][CH:13]=1)[C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1 |f:0.1.2,5.6,^1:57,59,78,97|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=NC1)N1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B1(C2CCCC1CCC2)CC3=CC=CC=C3
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Type
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CUSTOM
|
Details
|
with stirring under argon atmosphere in an oil bath
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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The resulting mixture was heated
|
Type
|
CUSTOM
|
Details
|
adjusted at 100-110° C. until the reaction
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with CHCl3 (3×200 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were then dried with anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
Chloroform was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C=1C=NC(=NC1)N1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |